

# Spectroscopic Profile of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: (3-Chlorophenyl)(4-methoxyphenyl)methanone

Cat. No.: B126724

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **(3-Chlorophenyl)(4-methoxyphenyl)methanone**, also known as 3-chloro-4'-methoxybenzophenone. Due to the limited availability of a complete, unified experimental dataset for this specific molecule, this document presents a composite of expected and reported spectral data based on closely related analogs. This guide is intended to serve as a valuable resource for the characterization and analysis of this and similar compounds.

## Chemical Structure and Properties

- IUPAC Name: **(3-Chlorophenyl)(4-methoxyphenyl)methanone**
- Synonyms: 3-Chloro-4'-methoxybenzophenone
- CAS Number: 13389-51-0
- Molecular Formula: C<sub>14</sub>H<sub>11</sub>ClO<sub>2</sub>
- Molecular Weight: 246.69 g/mol

## Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **(3-Chlorophenyl)(4-methoxyphenyl)methanone**. This data is compiled from spectral information of closely related analogs and predictive tools.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

### Spectroscopy

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment (Tentative)
~7.7-7.8	m	2H	Aromatic H (ortho to C=O in 4-methoxyphenyl ring)
~7.3-7.6	m	4H	Aromatic H (3-chlorophenyl ring)
~6.9-7.0	m	2H	Aromatic H (meta to C=O in 4-methoxyphenyl ring)
~3.8	s	3H	Methoxy (-OCH <sub>3</sub> )

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

### Spectroscopy

Chemical Shift ( $\delta$ ) (ppm)	Assignment (Tentative)
~195	Carbonyl Carbon (C=O)
~163	Aromatic C (C-OCH <sub>3</sub> in 4-methoxyphenyl ring)
~138	Aromatic C (C-Cl in 3-chlorophenyl ring)
~132-134	Aromatic CH (3-chlorophenyl ring)
~130-132	Aromatic CH (ortho to C=O in 4-methoxyphenyl ring)
~128-130	Aromatic C (ipso- to C=O in 3-chlorophenyl ring)
~125-127	Aromatic CH (3-chlorophenyl ring)
~113-115	Aromatic CH (meta to C=O in 4-methoxyphenyl ring)
~55	Methoxy Carbon (-OCH <sub>3</sub> )

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1650-1670	Strong	C=O (Ketone) stretch
~1590-1610	Medium-Strong	C=C (Aromatic) stretch
~1250-1270	Strong	C-O (Aryl ether) stretch (asymmetric)
~1150-1170	Medium	C-O (Aryl ether) stretch (symmetric)
~1000-1100	Medium	C-H (Aromatic) in-plane bend
~700-800	Strong	C-Cl stretch

## MS (Mass Spectrometry)

m/z	Relative Intensity (%)	Assignment
246	High	[M] <sup>+</sup> (Molecular ion with <sup>35</sup> Cl)
248	Medium	[M+2] <sup>+</sup> (Isotopic peak for <sup>37</sup> Cl)
135	High	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (4-methoxybenzoyl cation)
111	Medium	[C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup> (3-chlorophenyl cation)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of aromatic ketones.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or another suitable deuterated solvent.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220-250 ppm) is necessary. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of <sup>13</sup>C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a mass spectrometer can be used.
- **Data Acquisition:** Acquire the mass spectrum over a relevant mass-to-charge ( $m/z$ ) range (e.g., 50-500 amu). The ionization energy for EI is typically set at 70 eV.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **(3-Chlorophenyl)(4-methoxyphenyl)methanone**.

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

- To cite this document: BenchChem. [Spectroscopic Profile of (3-Chlorophenyl)(4-methoxyphenyl)methanone: A Technical Overview]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b126724#spectroscopic-data-nmr-ir-ms-of-3-chlorophenyl-4-methoxyphenyl-methanone>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)